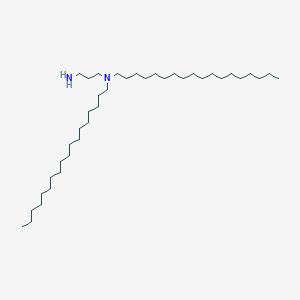
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is a compound that belongs to the class of esters. It is derived from proline, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester typically involves the esterification of trans-4-hydroxy-D-proline with ethanol in the presence of an acid catalyst. The benzyloxycarbonyl group is introduced by reacting the amino group of the proline derivative with benzyl chloroformate in the presence of a mild base at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under specific conditions to yield the free amine
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed hydrogenolysis or treatment with strong acids or bases.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Applications De Recherche Scientifique
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of (2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyloxycarbonyl-L-valylglycine ethyl ester
- N-Benzyl-L-proline ethyl ester
- Ethyl benzoate
Uniqueness
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is unique due to its specific structure, which includes a trans-4-hydroxy-D-proline backbone and a benzyloxycarbonyl protecting group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-ethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13+/m0/s1 |
Clé InChI |
FEPRPINUVNZMRY-QWHCGFSZSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
SMILES canonique |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1h-Isoindole-5-carboxylic acid,2,3-dihydro-2-methyl-7-[4-(methylsulfonyl)phenoxy]-3-oxo-,methyl ester](/img/structure/B8518714.png)






![6-chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8518750.png)


